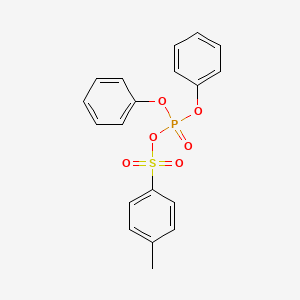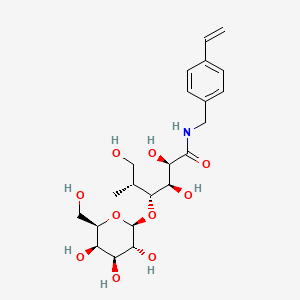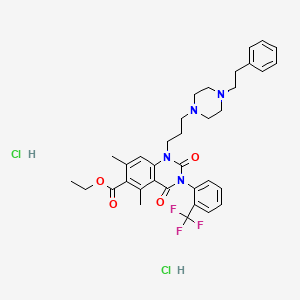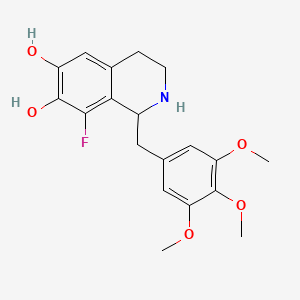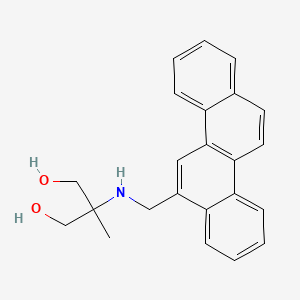
Crisnatol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crisnatol involves the reaction of chrysene with formaldehyde and methylamine, followed by reduction with sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium borohydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Crystallization and recrystallization techniques to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Crisnatol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Dihydrodiols and other oxidized metabolites.
Reduction Products: Modified this compound with reduced functional groups.
Substitution Products: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Crisnatol exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA helix . This action disrupts the normal function of DNA, leading to:
Inhibition of DNA Replication: Prevents cancer cells from proliferating.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Disruption of Cellular Processes: Interferes with various cellular pathways and functions.
Comparison with Similar Compounds
Crisnatol is unique among its class of compounds due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another DNA intercalator with a different structure.
Doxorubicin: A well-known anticancer agent that also intercalates into DNA.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating properties.
This compound stands out due to its distinct polycyclic aromatic structure and its ability to induce central nervous system toxicity at higher doses .
properties
CAS RN |
96389-68-3 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3 |
InChI Key |
SBRXTSOCZITGQG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Other CAS RN |
96389-68-3 |
synonyms |
2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol BW A 770U BWA770U BWA770U mesylate crisnatol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)
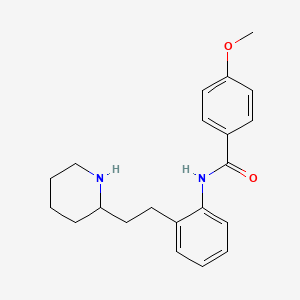
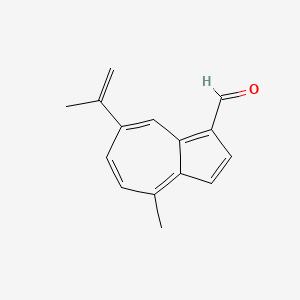
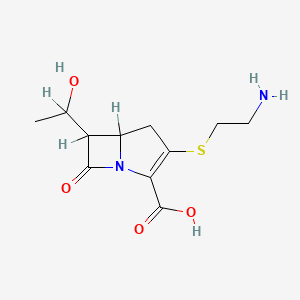
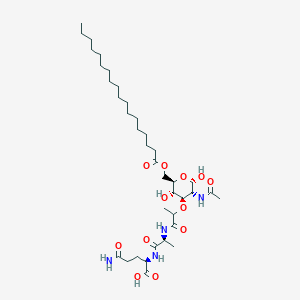
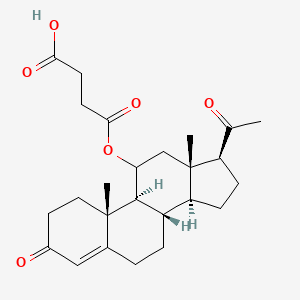
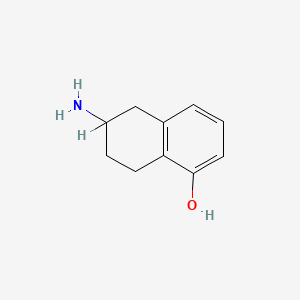
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
